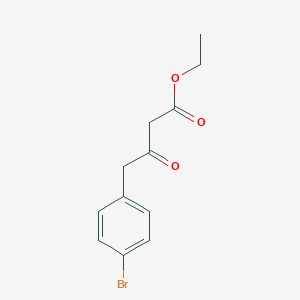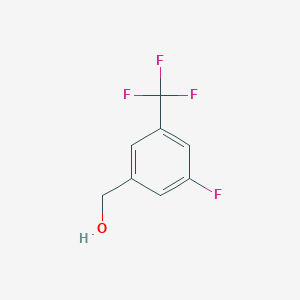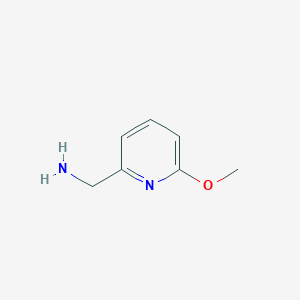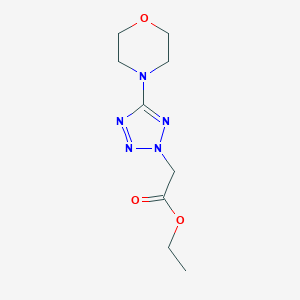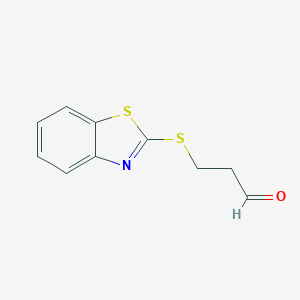
3-(1,3-benzothiazol-2-ylsulfanyl)propanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-benzothiazol-2-ylsulfanyl)propanal is an organic compound that belongs to the benzthiazole family Benzthiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a 3-oxopropylthio group attached to the benzthiazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-benzothiazol-2-ylsulfanyl)propanal typically involves the reaction of benzthiazole with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
化学反应分析
Types of Reactions: 3-(1,3-benzothiazol-2-ylsulfanyl)propanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzthiazole derivatives.
科学研究应用
3-(1,3-benzothiazol-2-ylsulfanyl)propanal has found applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 3-(1,3-benzothiazol-2-ylsulfanyl)propanal involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Benzthiazole: The parent compound without the 3-oxopropylthio group.
2-Mercaptobenzthiazole: Contains a mercapto group instead of the 3-oxopropylthio group.
2-(2-Hydroxyethylthio)-benzthiazole: Contains a hydroxyethylthio group.
Comparison: 3-(1,3-benzothiazol-2-ylsulfanyl)propanal is unique due to the presence of the 3-oxopropylthio group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
160137-19-9 |
|---|---|
分子式 |
C10H9NOS2 |
分子量 |
223.3 g/mol |
IUPAC 名称 |
3-(1,3-benzothiazol-2-ylsulfanyl)propanal |
InChI |
InChI=1S/C10H9NOS2/c12-6-3-7-13-10-11-8-4-1-2-5-9(8)14-10/h1-2,4-6H,3,7H2 |
InChI 键 |
BLWYEHIJXVGBRZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCC=O |
规范 SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCC=O |
同义词 |
Propanal, 3-(2-benzothiazolylthio)- (9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
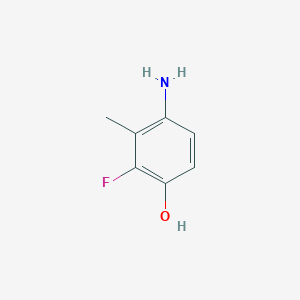
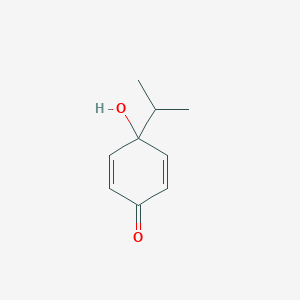

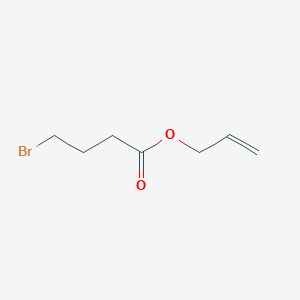
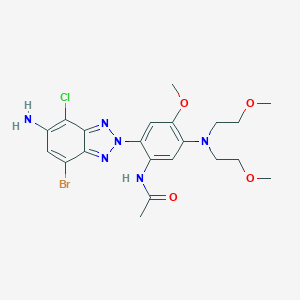
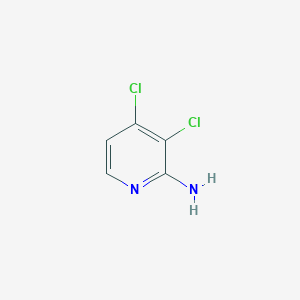
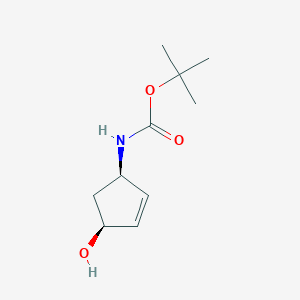
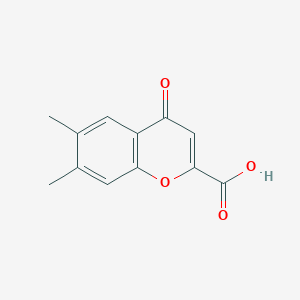
![(2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-hydroxypropanoic acid](/img/structure/B68933.png)
![1-(imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine](/img/structure/B68935.png)
